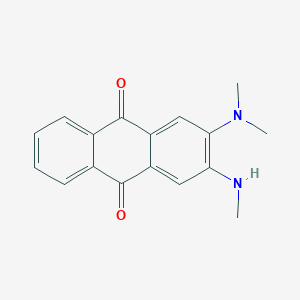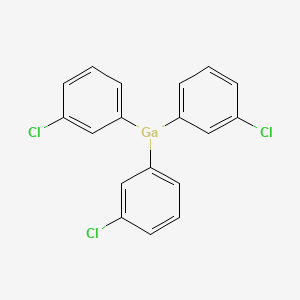
Tris(3-chlorophenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-chlorophenyl)gallium is a chemical compound that features a gallium atom coordinated to three 3-chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 3-chlorophenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for tris(3-chlorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3-chlorophenyl)gallium can undergo various chemical reactions, including:
Substitution Reactions: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, although specific examples involving tris(3-chlorophenyl)gallium are limited.
Common Reagents and Conditions:
Substitution Reactions: These typically require nucleophilic reagents and may be facilitated by catalysts or specific solvents.
Oxidation and Reduction Reactions: Common oxidizing agents include peroxides and halogens, while reducing agents might include hydrides or metals.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups attached to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing other organogallium compounds.
Biology and Medicine:
Wirkmechanismus
The mechanism by which tris(3-chlorophenyl)gallium exerts its effects, particularly in biological systems, is not fully understood. it is believed that the gallium ion can mimic iron ions, disrupting processes that depend on iron. This can lead to the inhibition of cellular functions that are critical for the survival of certain cancer cells.
Vergleich Mit ähnlichen Verbindungen
Tris(8-quinolinolato)gallium (KP46): An anticancer compound that has been studied for its ability to inhibit tumor growth.
Gallium maltolate: Another gallium compound with potential therapeutic applications.
Uniqueness: Tris(3-chlorophenyl)gallium is unique due to the presence of the 3-chlorophenyl groups, which can influence its chemical reactivity and potential applications. Compared to other gallium compounds, it may offer different properties and advantages in specific contexts.
Eigenschaften
CAS-Nummer |
58448-02-5 |
|---|---|
Molekularformel |
C18H12Cl3Ga |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
tris(3-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
InChI-Schlüssel |
DMKVHYQFLKWRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)Cl)C3=CC=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
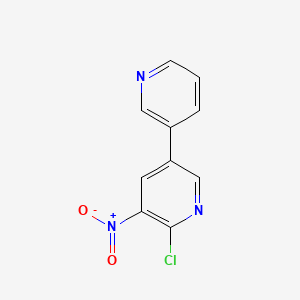
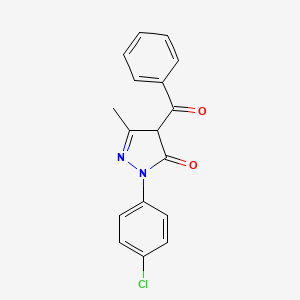
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
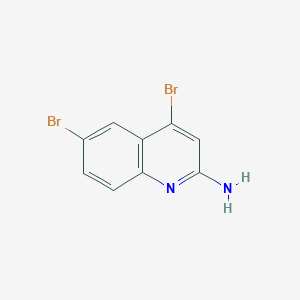
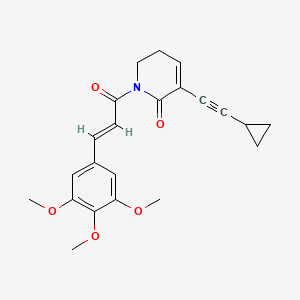

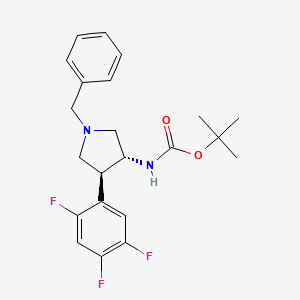
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
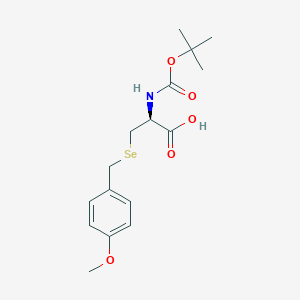
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
